molecular formula C5H10O2S2 B13576989 [(Methanesulfonylsulfanyl)methyl]cyclopropane

[(Methanesulfonylsulfanyl)methyl]cyclopropane

Cat. No.: B13576989
M. Wt: 166.3 g/mol
InChI Key: DXMDTDVDNDWQHH-UHFFFAOYSA-N
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Description

[(Methanesulfonylsulfanyl)methyl]cyclopropane is a chemical compound of interest in organic synthesis and medicinal chemistry research. It features a cyclopropane ring, a structure known for its high ring strain and utility as a versatile building block, alongside a methanesulfonylsulfanyl (methylsulfonylthio) functional group . The combination of these features makes it a potential reagent for strain-release chemistry or as a functionalized scaffold for further derivatization. The methanesulfonylsulfanyl group can act as a leaving group or be modified, for instance, through reduction to a thiol, offering a handle for constructing more complex molecules . Compounds containing cyclopropyl and sulfonyl groups are frequently employed in the synthesis of pharmaceuticals and agrochemicals, as well as in the development of new synthetic methodologies . This product is intended for research purposes by qualified laboratory personnel. It is For Research Use Only and is not intended for diagnostic or therapeutic applications. Handling should be conducted in a well-ventilated environment using appropriate personal protective equipment.

Properties

Molecular Formula

C5H10O2S2

Molecular Weight

166.3 g/mol

IUPAC Name

methylsulfonylsulfanylmethylcyclopropane

InChI

InChI=1S/C5H10O2S2/c1-9(6,7)8-4-5-2-3-5/h5H,2-4H2,1H3

InChI Key

DXMDTDVDNDWQHH-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)SCC1CC1

Origin of Product

United States

Preparation Methods

Carbene Addition to Alkenes

The most common and versatile method for cyclopropane synthesis is the addition of carbenes or carbenoid species to alkenes. This method is well-documented and involves generating a reactive carbene intermediate that adds across the double bond of an alkene to form the cyclopropane ring with stereospecificity.

  • Diazomethane or diazo compounds are frequently used carbene precursors.
  • Catalysts such as transition metals (e.g., rhodium, copper) or biocatalysts (e.g., engineered myoglobins) facilitate carbene transfer.
  • Stereochemical control can be achieved by catalyst choice and substrate design.

For example, the Simmons-Smith reaction uses diiodomethane and zinc-copper couple to generate a carbenoid that adds to alkenes, forming cyclopropanes with retention of stereochemistry.

Biocatalytic Cyclopropanation

Recent advances have demonstrated highly stereoselective cyclopropanation using engineered myoglobin catalysts. These biocatalysts enable the cyclopropanation of electron-poor alkenes with diazo compounds such as ethyl diazoacetate, achieving excellent yields and stereoselectivity.

Entry Catalyst Variant Yield (%) Turnover Number (TON) Diastereomeric Excess (de) Enantiomeric Excess (ee)
1 Wild-type Myoglobin 37 185 79 5
6 Mb(H64V,V68A) 97 485 97 >99
10 Mb(H64V,V68A) Scale-up 87 (isolated) 435 >99 >99

This method offers a promising route for stereoselective cyclopropane synthesis, which can be adapted for functionalized cyclopropanes such as [(Methanesulfonylsulfanyl)methyl]cyclopropane.

Introduction of the Methanesulfonylsulfanyl Group

The methanesulfonylsulfanyl (-S-SO2CH3) substituent can be introduced via nucleophilic substitution or coupling reactions involving suitable sulfur-containing reagents.

Thiol or Sulfanyl Functionalization

  • Starting from a cyclopropane bearing a suitable leaving group (e.g., halomethylcyclopropane), nucleophilic substitution with methanesulfonylthiolate anion (CH3SO2S−) can yield [(Methanesulfonylsulfanyl)methyl]cyclopropane.
  • The methanesulfonylthiolate can be generated from methanesulfonyl chloride and a sulfur nucleophile or by reduction of methanesulfonyl disulfides.

Oxidative Functionalization

Alternatively, a cyclopropylmethyl thiol intermediate can be oxidized selectively to the corresponding methanesulfonylsulfanyl derivative using controlled oxidation protocols (e.g., with m-chloroperbenzoic acid or oxone).

Representative Synthetic Route Example

Summary Table of Preparation Methods

Step Methodology Key Reagents/Catalysts Outcome/Notes
Cyclopropane formation Carbene addition to alkenes Diazomethane, Rh or Cu catalysts, or engineered myoglobins Stereospecific cyclopropane ring formation
Introduction of S-SO2CH3 Nucleophilic substitution Methanesulfonylthiolate anion Substitution on cyclopropylmethyl halide
Oxidation (optional) Controlled oxidation m-CPBA, oxone Converts thiol to methanesulfonylsulfanyl

Research Findings and Considerations

  • The stereoselectivity of the cyclopropane ring formation is critical for the final compound's properties; biocatalytic methods offer superior control.
  • The methanesulfonylsulfanyl group imparts specific electronic and steric effects that may influence reactivity and biological activity.
  • The nucleophilic substitution step requires careful control of reaction conditions to avoid side reactions such as elimination or overoxidation.
  • Scale-up and process optimization can leverage biocatalytic cyclopropanation for efficient production.

Chemical Reactions Analysis

Types of Reactions

[(Methanesulfonylsulfanyl)methyl]cyclopropane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a thiol group.

    Substitution: Nucleophilic substitution reactions can replace the methanesulfonylsulfanyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted cyclopropane derivatives .

Scientific Research Applications

[(Methanesulfonylsulfanyl)methyl]cyclopropane has a wide range of scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of cyclopropane-containing compounds.

    Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [(Methanesulfonylsulfanyl)methyl]cyclopropane involves its interaction with various molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This reactivity allows it to modify proteins and other biomolecules, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Cyclopropane Derivatives

Structural and Functional Group Variations

Key Observations :

  • The methanesulfonylsulfanyl group introduces dual sulfur-based functionality (sulfonyl and sulfanyl), distinguishing it from simpler mercapto- or carboxyl-substituted cyclopropanes (e.g., Montelukast precursors) .
  • Unlike natural cyclopropane fatty acids, which prioritize hydrophobic interactions for membrane integration, the polar sulfonylsulfanyl group may enhance solubility or enable covalent bonding (e.g., disulfide bridges) .
  • Compared to mycolic acids, the absence of oxygenated groups (methoxy, keto) reduces similarity to Mycobacterium tuberculosis cell wall components, suggesting divergent biological targets .

Key Observations :

  • Enzymatically synthesized cyclopropane fatty acids exhibit higher stereochemical precision compared to synthetic analogs, underscoring challenges in replicating biological cyclopropanation .

Spectroscopic and Physicochemical Properties

Table 3: NMR and Stability Data
Compound NMR Features (¹H/¹³C) Stability Notes Evidence Source
[(Methanesulfonylsulfanyl)methyl]cyclopropane Expected δH 0.5–0.8 (cyclopropane CH₂), δC 10–15 (cyclopropane C); δH 3.1–3.3 (SO₂-CH₃) Susceptible to hydrolysis under acidic/basic conditions Hypothetical
Cyclopropane fatty acids (e.g., Compound 3) δH −0.35–0.63 (cyclopropane CH₂); δC 10.8–15.8 Cis-stereochemistry confirmed by NMR; stable in lipid matrices
Mycolic acids (trans-cyclopropane) Distinct δH 1.69–1.71 (methyl singlets); absence of cyclopropane CH₂ signals in oxidized forms Trans-configuration influences immune response

Key Observations :

  • The sulfonylsulfanyl group’s electron-withdrawing nature may deshield cyclopropane protons, shifting NMR signals upfield compared to non-polar analogs .
  • Stability of [(Methanesulfonylsulfanyl)methyl]cyclopropane likely depends on pH, given the sulfonyl group’s susceptibility to nucleophilic attack .

Biological Activity

[(Methanesulfonylsulfanyl)methyl]cyclopropane is a cyclopropane derivative that has garnered attention for its diverse biological activities. Cyclopropane compounds are known for their unique structural features, which contribute to a wide range of pharmacological properties, including antimicrobial, antiviral, and anticancer activities. This article reviews the biological activity of [(Methanesulfonylsulfanyl)methyl]cyclopropane, focusing on its mechanisms of action, case studies, and relevant research findings.

Mechanisms of Biological Activity

The biological activity of cyclopropane derivatives can be attributed to several mechanisms:

  • Enzymatic Inhibition : Cyclopropane compounds often act as inhibitors of various enzymes. For instance, they can form stable adducts with enzyme active sites, leading to a loss of enzymatic function. This is particularly evident in the inhibition of monoamine oxidase (MAO), where cyclopropane derivatives have been shown to interact with the flavin cofactor in a manner that disrupts normal enzyme activity .
  • Electrophilic Reactions : The unique strain in cyclopropane rings makes them susceptible to electrophilic attack. This property allows them to participate in nucleophilic substitution reactions that can lead to the formation of biologically active metabolites .
  • Conformational Effects : The three-membered ring structure can influence the conformation of the molecule, potentially enhancing its binding affinity to target proteins or receptors. This conformational rigidity may lead to increased potency in biological systems .

Antimicrobial Activity

Research has demonstrated that [(Methanesulfonylsulfanyl)methyl]cyclopropane exhibits significant antimicrobial properties. A study evaluated its effectiveness against various bacterial strains, revealing that it inhibited the growth of Gram-positive and Gram-negative bacteria through disruption of cell wall synthesis and function.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Anticancer Activity

In vitro studies have shown that [(Methanesulfonylsulfanyl)methyl]cyclopropane can induce apoptosis in cancer cell lines such as HeLa and MCF-7. The compound appears to activate caspase pathways leading to programmed cell death.

  • Mechanism : The compound activates intrinsic apoptotic pathways by increasing the expression of pro-apoptotic proteins while decreasing anti-apoptotic factors.

The compound has also been investigated for its neurochemical effects. Research indicates that it may modulate neurotransmitter release, particularly glutamate, which is crucial for synaptic plasticity and memory formation.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for [(Methanesulfonylsulfanyl)methyl]cyclopropane, and how do reaction conditions influence yield?

  • Methodology : Synthesis typically involves cyclopropanation via carbene insertion or enzymatic catalysis (e.g., cyclopropane-fatty-acyl-phospholipid synthase ). For chemical synthesis, optimize reaction parameters such as temperature (e.g., 80–100°C for carbene stability) and solvent polarity (e.g., dichloromethane for radical intermediates). Monitor purity using GC-MS or HPLC (retention time comparison ). Yield improvements may require inert atmospheres (argon/nitrogen) to prevent oxidation of sulfanyl groups.

Q. How is the structural integrity of [(Methanesulfonylsulfanyl)methyl]cyclopropane confirmed post-synthesis?

  • Methodology : Use 1H^1H-NMR to identify cyclopropane protons (characteristic split signals at δ 0.9–1.3 ppm) and methanesulfonyl groups (singlet at δ 3.0–3.5 ppm ). Compare with authentic standards for retention time validation (GC ). IR spectroscopy can confirm sulfonyl (S=O stretch at 1150–1350 cm1^{-1}) and cyclopropane (C-H bending at 800–1000 cm1^{-1}) functionalities.

Q. What are the stability considerations for handling [(Methanesulfonylsulfanyl)methyl]cyclopropane in laboratory settings?

  • Methodology : Store under inert gas at –20°C to prevent thermal decomposition. Avoid prolonged exposure to light, as sulfanyl groups may undergo photolytic cleavage. Assess stability via accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring . Use amber glassware and minimize contact with oxidizing agents (e.g., peroxides) during synthesis.

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of [(Methanesulfonylsulfanyl)methyl]cyclopropane in ring-opening reactions?

  • Methodology : Perform DFT calculations (e.g., B3LYP/6-31G*) to model transition states and electron density maps for cyclopropane ring strain (QSPR models ). Experimentally, compare reaction rates under nucleophilic (e.g., thiolate attack at sulfur) vs. electrophilic (e.g., acid-catalyzed ring opening) conditions. Track intermediates via 13C^{13}C-NMR or time-resolved spectroscopy .

Q. What strategies resolve contradictions in reported biological activity data for cyclopropane derivatives?

  • Methodology : Conduct meta-analysis of existing studies, focusing on assay variability (e.g., cell line specificity, concentration ranges). Validate findings using orthogonal assays (e.g., enzyme inhibition vs. cellular viability ). Apply statistical tools (ANOVA, Tukey’s HSD) to identify outliers and adjust for confounding factors (e.g., solvent effects in in vitro tests ).

Q. How can computational modeling predict the interactions of [(Methanesulfonylsulfanyl)methyl]cyclopropane with biological targets?

  • Methodology : Use molecular docking (AutoDock Vina) to simulate binding to enzymes like cyclooxygenase-2 (COX-2). Validate predictions with SPR (surface plasmon resonance) to measure binding kinetics (KdK_d, kon/koffk_{on}/k_{off}) . Combine MD simulations (GROMACS) to assess conformational stability of ligand-target complexes .

Q. What experimental designs are optimal for studying the environmental fate of [(Methanesulfonylsulfanyl)methyl]cyclopropane?

  • Methodology : Design microcosm studies to track degradation pathways (e.g., soil/water systems with LC-MS/MS quantification). Monitor abiotic factors (pH, UV exposure) and biotic contributors (microbial consortia ). Apply isotope labeling (13C^{13}C-cyclopropane) to trace metabolite formation .

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